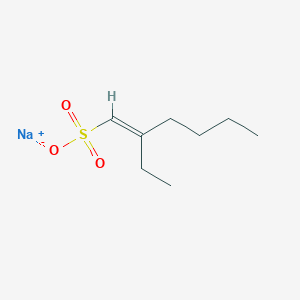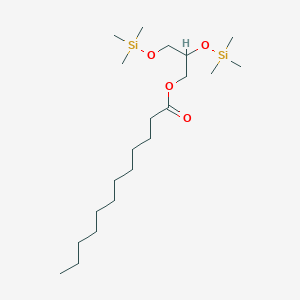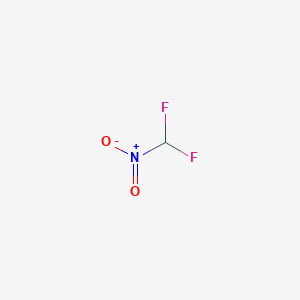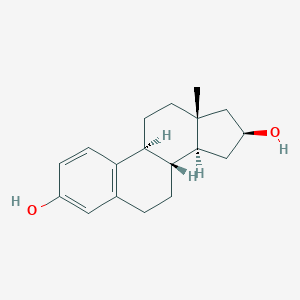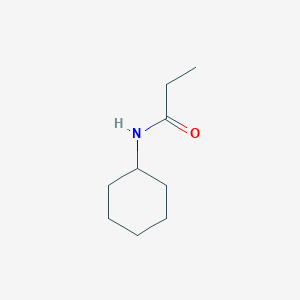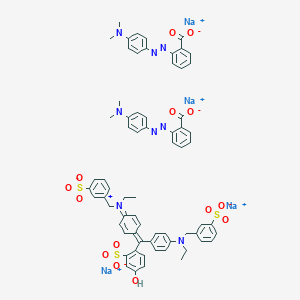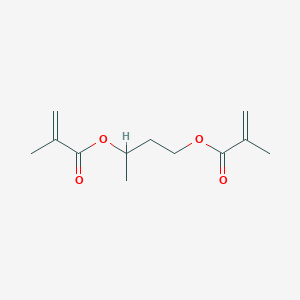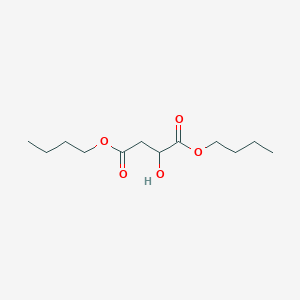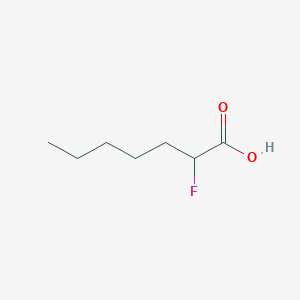
2-Fluoroheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoroheptanoic acid is a fluorinated fatty acid that has been gaining attention in scientific research due to its unique properties and potential applications. This compound has a seven-carbon chain with a fluorine atom attached to the second carbon. It is a synthetic compound that can be produced through various methods, including chemical synthesis and microbial fermentation.
Mécanisme D'action
The mechanism of action of 2-Fluoroheptanoic acid is related to its structure. The fluorine atom attached to the second carbon of the fatty acid chain alters the properties of the molecule, making it resistant to degradation by enzymes involved in fatty acid metabolism. This resistance allows 2-Fluoroheptanoic acid to accumulate in cells and disrupt normal metabolic processes, leading to changes in cellular function and physiology.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Fluoroheptanoic acid are complex and depend on the concentration and duration of exposure. At low concentrations, 2-Fluoroheptanoic acid has been shown to stimulate fatty acid oxidation and improve insulin sensitivity. However, at high concentrations, it can disrupt mitochondrial function and lead to cell death. Additionally, 2-Fluoroheptanoic acid has been shown to modulate the activity of various enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and carnitine palmitoyltransferase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Fluoroheptanoic acid in lab experiments is its ability to selectively target fatty acid metabolism. This specificity allows researchers to investigate the role of fatty acid oxidation in various diseases and metabolic disorders. However, one of the limitations of using 2-Fluoroheptanoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research involving 2-Fluoroheptanoic acid. One area of interest is the development of new drugs for the treatment of metabolic disorders, such as diabetes and obesity. Additionally, researchers may investigate the role of 2-Fluoroheptanoic acid in modulating the activity of various enzymes involved in fatty acid metabolism. Finally, further studies are needed to determine the safety and efficacy of 2-Fluoroheptanoic acid in human subjects, and to investigate potential applications in other fields, such as agriculture and industry.
Conclusion:
2-Fluoroheptanoic acid is a unique compound that has potential applications in various fields, including medicine, agriculture, and industry. Its ability to selectively target fatty acid metabolism makes it a valuable tool for investigating the role of fatty acid oxidation in various diseases and metabolic disorders. While further research is needed to fully understand the biochemical and physiological effects of 2-Fluoroheptanoic acid, its potential as a therapeutic agent makes it an exciting area of study for the future.
Méthodes De Synthèse
The synthesis of 2-Fluoroheptanoic acid can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of heptanoic acid with a fluorinating agent, such as Hydrogen fluoride (HF) or Fluorine gas (F2). The reaction takes place in the presence of a catalyst, such as anhydrous hydrogen fluoride or antimony pentafluoride. Microbial fermentation involves the use of microorganisms, such as bacteria or yeast, to produce 2-Fluoroheptanoic acid through a metabolic pathway.
Applications De Recherche Scientifique
2-Fluoroheptanoic acid has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. One of the primary applications of 2-Fluoroheptanoic acid is as a tool for studying fatty acid metabolism. It has been used in research to investigate the role of fatty acid oxidation in various diseases, such as diabetes and obesity. Additionally, 2-Fluoroheptanoic acid has been used in the development of new drugs for the treatment of metabolic disorders.
Propriétés
Numéro CAS |
1578-58-1 |
|---|---|
Nom du produit |
2-Fluoroheptanoic acid |
Formule moléculaire |
C7H13FO2 |
Poids moléculaire |
148.18 g/mol |
Nom IUPAC |
2-fluoroheptanoic acid |
InChI |
InChI=1S/C7H13FO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Clé InChI |
SZKQQZKIGFBZHS-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(=O)O)F |
SMILES canonique |
CCCCCC(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



